![molecular formula C16H25ClN4O2 B2820614 Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate CAS No. 2378501-42-7](/img/structure/B2820614.png)

Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

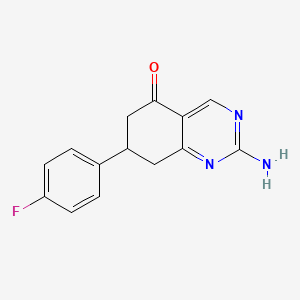

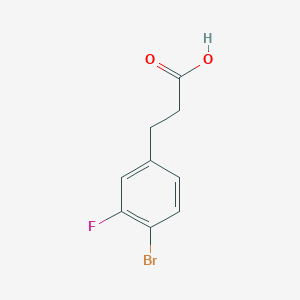

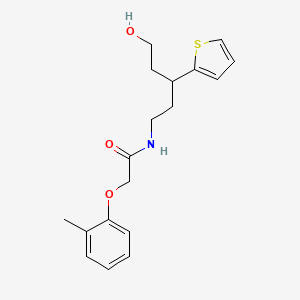

“Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate” is a chemical compound with the IUPAC name "tert-butyl 3-((((5-chloropyrazin-2-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate" . It has a molecular weight of 340.85 .

Molecular Structure Analysis

The InChI code for this compound is "1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-6-5-12(10-21)9-20(4)11-13-7-19-14(17)8-18-13/h7-8,12H,5-6,9-11H2,1-4H3" . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 340.85 . The physical form of this compound is oil .Applications De Recherche Scientifique

Synthesis and Characterization

- Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids Synthesis :

- A study by Iminov et al. (2015) discusses the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids. This indicates a method for modifying similar compounds for potential applications in various fields (Iminov et al., 2015).

Biological Activities

- Inhibition of Photosynthetic Electron Transport :

- Vicentini et al. (2005) synthesized new pyrazoles and evaluated them as potential inhibitors of photosynthetic electron transport. This suggests a potential use for similar pyrrolidine derivatives in the study of photosynthesis and as herbicides (Vicentini et al., 2005).

- Doležal et al. (2010) synthesized pyrazinamide analogues and evaluated their ability to inhibit photosynthetic electron transport, suggesting potential agrochemical applications for similar compounds (Doležal et al., 2010).

Chemical Properties and Reactions

- Site of Lithiation in Pyridine Derivatives :

- Smith et al. (2013) studied the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds. Insights from this study could be applicable to understanding the reactivity and modification possibilities of tert-butyl pyrrolidine derivatives (Smith et al., 2013).

Polymer Synthesis

- Synthesis of Aromatic Polyamides :

- Yang et al. (1999) synthesized aromatic polyamides using tert-butylhydroquinone derivatives, indicating potential applications of tert-butyl pyrrolidine derivatives in polymer science (Yang et al., 1999).

Drug Synthesis and Evaluation

- Antitumor Evaluation of Pyrazole Derivatives :

- Da Silva et al. (2020) reported on the synthesis of N-arylpyrazole derivatives and their evaluation as potential agents for ovarian cancer. This demonstrates the potential therapeutic applications of structurally similar compounds (Da Silva et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-6-5-12(10-21)9-20(4)11-13-7-19-14(17)8-18-13/h7-8,12H,5-6,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCQCUCSSHXWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC2=CN=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B2820533.png)

![7-(2,5-dimethylbenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2820540.png)

![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2820554.png)